4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound with a unique structure that includes an iodine atom, a triazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the iodine atom: The iodine atom can be introduced through electrophilic iodination of a suitable precursor.
Coupling reactions: The final step involves coupling the triazine derivative with the phenol derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological probes: Used in the development of probes for studying biological systems.
Drug development:
Medicine
Therapeutic agents: Investigated for potential use as therapeutic agents due to its unique structure and reactivity.
Industry
Materials science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The triazine ring and phenol group may play a role in binding to these targets, while the iodine atom and nitro group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-iodophenol: A simpler compound with similar iodine and phenol groups.
4-nitrophenol: Contains a nitro group similar to the target compound.
Triazine derivatives: Compounds with a triazine ring structure.
Uniqueness
4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not found in simpler compounds. The presence of the triazine ring, phenol group, iodine atom, and nitro group in a single molecule makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C21H22IN9O3 |
---|---|
Molecular Weight |
575.4 g/mol |
IUPAC Name |
4-iodo-2-[(E)-[[4-(4-methylpiperazin-1-yl)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H22IN9O3/c1-29-8-10-30(11-9-29)21-26-19(24-16-3-5-17(6-4-16)31(33)34)25-20(27-21)28-23-13-14-12-15(22)2-7-18(14)32/h2-7,12-13,32H,8-11H2,1H3,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
RPBJMJLBJAAJOW-YDZHTSKRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)I)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)I)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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